molecular formula C11H17ClN4O2 B3027129 5-Nitro-N-(piperidin-4-ylmethyl)pyridin-2-amine hydrochloride CAS No. 1233954-98-7

5-Nitro-N-(piperidin-4-ylmethyl)pyridin-2-amine hydrochloride

Cat. No.: B3027129
CAS No.: 1233954-98-7
M. Wt: 272.73
InChI Key: ZJUDFEWLBCBKTB-UHFFFAOYSA-N
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Description

5-Nitro-N-(piperidin-4-ylmethyl)pyridin-2-amine hydrochloride is a chemical compound that has been the subject of significant scientific research. It is primarily used in laboratory experiments to study its mechanism of action, biochemical and physiological effects, and potential future applications.

Scientific Research Applications

Chemical Reactivity and Synthesis

Nitro-substituted pyridines and piperidine derivatives are often involved in various chemical reactions due to their reactivity. For example, pyridine derivatives have been studied for their kinetics in hydrodenitrogenation over catalysts, showing the transformation of pyridine to piperidine and then to other products through ring opening and nitrogen removal processes (Raghuveer, Thybaut, & Marin, 2016). Similarly, the reactivity of nitro-substituted pyrimidines with amines and thiols has been explored, revealing regio- and stereoselective addition reactions (Čikotienė, Pudziuvelyte, Brukštus, & Tumkevičius, 2007). These studies highlight the potential of nitro-substituted pyridine and piperidine compounds in synthetic chemistry for producing various derivatives through selective reactions.

Catalysis and Inhibition

Nitro-substituted pyridine derivatives also show promise in catalysis and inhibition applications. For instance, a study on the synthesis of N-(5-nitro-2-hydroxybenzylidene)pyridine-4-amine demonstrated its high potential as an inhibitor for steel corrosion in acidic media, indicating the role of such compounds in material science and corrosion prevention (Iroha, Dueke‑Eze, James, & Fasina, 2021).

Photocatalysis and Photochemical Reactions

The photochemical behavior of nitro-substituted compounds, including their interactions with amines, highlights their potential in photocatalysis and the development of photo-responsive materials. For example, the regioselectivity of nucleophilic aromatic photosubstitutions has been studied, showing different reaction pathways depending on the reacting amine and the excited state of the nitro compound involved (Cantos, Marquet, Moreno-Mañas, & Castelló, 1988).

Properties

IUPAC Name

5-nitro-N-(piperidin-4-ylmethyl)pyridin-2-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N4O2.ClH/c16-15(17)10-1-2-11(14-8-10)13-7-9-3-5-12-6-4-9;/h1-2,8-9,12H,3-7H2,(H,13,14);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJUDFEWLBCBKTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1CNC2=NC=C(C=C2)[N+](=O)[O-].Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1233954-98-7
Record name 2-Pyridinamine, 5-nitro-N-(4-piperidinylmethyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1233954-98-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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